Pyridine, 2-diazenyl-

Description

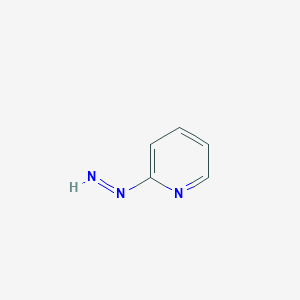

Structure

2D Structure

3D Structure

Properties

CAS No. |

104958-74-9 |

|---|---|

Molecular Formula |

C5H5N3 |

Molecular Weight |

107.11 g/mol |

IUPAC Name |

pyridin-2-yldiazene |

InChI |

InChI=1S/C5H5N3/c6-8-5-3-1-2-4-7-5/h1-4,6H |

InChI Key |

CCTAFPNIKKIEAW-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)N=N |

Canonical SMILES |

C1=CC=NC(=C1)N=N |

Synonyms |

Pyridine, 2-diazenyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Pyridine, 2 Diazenyl Analogues

Classical Approaches for the Construction of Pyridine (B92270), 2-diazenyl- Frameworks

The foundational methods for creating the "Pyridine, 2-diazenyl-" core structure have been well-established for decades. These classical approaches are characterized by their reliability and are still widely used for the synthesis of simpler analogues.

Diazotization and Subsequent Coupling Reactions in Pyridine Systems

The most traditional and widely employed method for the synthesis of "Pyridine, 2-diazenyl-" compounds is the diazotization of an aminopyridine followed by a coupling reaction with a suitable aromatic or heterocyclic partner. rsc.orgresearchgate.netwikipedia.org This two-step process begins with the conversion of an amino group on the pyridine ring, typically 2-aminopyridine (B139424), into a diazonium salt. This is achieved by treating the aminopyridine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. rsc.orgsemanticscholar.org

Once formed, the pyridine-2-diazonium salt is a reactive electrophile that can undergo an azo coupling reaction with an electron-rich aromatic compound, such as phenols, anilines, or other heterocyclic systems. wikipedia.orgnumberanalytics.com The coupling partner dictates the final structure of the "Pyridine, 2-diazenyl-" analogue. For instance, coupling with N,N-dimethylaniline yields N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. researchgate.net The reaction is typically carried out in a basic medium, which facilitates the electrophilic aromatic substitution by deprotonating the coupling partner (in the case of phenols) or activating the aromatic ring. numberanalytics.com

A variety of "Pyridine, 2-diazenyl-" derivatives have been synthesized using this classical approach. For example, the reaction of diazotized 2-aminopyridine with various substituted anilines and phenols has been extensively explored to create a library of compounds with different electronic and steric properties. nih.govjst.org.in

Table 1: Examples of Pyridine, 2-diazenyl- Derivatives Synthesized via Diazotization and Coupling

| Starting Aminopyridine | Coupling Partner | Resulting Compound |

| 2-Aminopyridine | N,N-Dimethylaniline | N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline researchgate.net |

| 2-Aminopyridine | β-Naphthol | 1-(Pyridin-2-ylazo)-2-naphthol |

| 4-Aminopyridine | 2-Naphthol | 4-(2'-Hydroxy-1'-naphthylazo)pyridine rsc.org |

| 2-Amino-4-methylpyridine (B118599) | 2-Amino-5-nitrothiazole (B118965) | 5-[2-(5-Nitrothiazolyl)azo]-2-amino-4-methylpyridine semanticscholar.orgorientjchem.org |

Directed Synthetic Routes for Substituted Pyridine, 2-diazenyl- Derivatives

Directed synthesis provides a more controlled approach to obtaining specifically substituted "Pyridine, 2-diazenyl-" derivatives. This can involve the use of pre-functionalized pyridine or coupling partners, or the strategic introduction of substituents during the synthesis.

One common strategy is the Baeyer–Mills reaction, which involves the condensation of a substituted 3-aminopyridine (B143674) with a nitrosobenzene (B162901) derivative. beilstein-journals.orgd-nb.info This method is particularly useful for synthesizing 4-substituted azopyridines. The required nitroso compounds can be prepared by the oxidation of the corresponding anilines. beilstein-journals.orgd-nb.info

Another directed approach involves nucleophilic aromatic substitution on a pre-formed "Pyridine, 2-diazenyl-" scaffold. For example, azopyridines with suitable leaving groups can be reacted with nucleophiles like thiols to introduce new functional groups. beilstein-journals.orgd-nb.info This allows for the late-stage functionalization of the molecule.

Furthermore, multi-component reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of highly functionalized pyridine derivatives, which can then be converted to their diazenyl counterparts. For instance, a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound can yield a polysubstituted pyridine. nih.gov

Advanced Synthetic Strategies for Functionalized Pyridine, 2-diazenyl- Compounds

To meet the demand for more complex and precisely functionalized "Pyridine, 2-diazenyl-" analogues, researchers have developed advanced synthetic methodologies that offer greater control over the molecular architecture.

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity is crucial when synthesizing substituted "Pyridine, 2-diazenyl-" compounds, especially when multiple reactive sites are present on the pyridine or coupling partner rings. The choice of reaction conditions, such as pH and solvent, can significantly influence the position of the azo coupling. mdpi.com For instance, the synthesis of fused pyrazolo[3,4-b]pyridines often relies on the regioselective reaction of 5-aminopyrazole with β-diketones. beilstein-journals.org

In some cases, directing groups can be employed to guide the incoming electrophile to a specific position. rsc.org Moreover, modern catalytic systems, such as those based on copper(I), have been shown to promote the regioselective synthesis of related heterocyclic systems. acs.org

While the azo group in "Pyridine, 2-diazenyl-" compounds predominantly exists in the more stable trans configuration, the ability to control the trans-cis isomerization is key to their application as photoswitches. researchgate.netnsf.gov The synthesis of derivatives with specific steric and electronic properties can influence the stability of the cis isomer and the quantum yields of photoisomerization.

Modular Synthesis Approaches for Complex Pyridine, 2-diazenyl- Architectures

Modular synthesis has become an invaluable strategy for constructing complex molecules by assembling pre-functionalized building blocks. This approach allows for the rapid generation of a diverse library of compounds. researchgate.netnih.govnih.gov

In the context of "Pyridine, 2-diazenyl-" systems, a modular approach might involve the synthesis of a functionalized pyridine boronic ester and a substituted azobenzene (B91143) derivative, which are then coupled using a Suzuki cross-coupling reaction. beilstein-journals.org This method provides a high degree of flexibility in introducing various substituents onto the final molecule. This strategy has been successfully used to create "record player" molecules, where a Ni(II)-porphyrin is covalently linked to an azopyridine ligand. beilstein-journals.orgd-nb.info

Another modular strategy involves the use of multicomponent reactions to build a complex heterocyclic core that already contains a pyridyl moiety, which can then be subjected to diazotization and coupling. mdpi.com

Synthesis of Related Heterocyclic Diazenyl Systems Featuring Pyridyl Moieties

The synthetic principles used for "Pyridine, 2-diazenyl-" can be extended to create a wide range of other heterocyclic diazenyl systems that incorporate a pyridyl group. These compounds are of interest for their potential applications in materials science and medicinal chemistry. mdpi.comrsc.orgrsc.org

For example, the diazotization of 2-aminopyridine and subsequent coupling with other heterocycles like pyrazole, imidazole, or thiazole (B1198619) leads to the formation of pyridyl-azo-heterocyclic compounds. semanticscholar.orgorientjchem.orgrsc.orgchim.itacademicjournals.orgresearchgate.net The synthesis of N-methyl arylazo-3,5-(di-2-pyridyl)pyrazole is a notable example, demonstrating the creation of a photoswitchable molecule with potential for pH modulation. rsc.org Similarly, the coupling of diazotized 2-amino-5-nitrothiazole with 2-amino-4-methylpyridine yields a complex heterocyclic azo dye. semanticscholar.orgorientjchem.org

The synthesis of these related systems often follows the classical diazotization-coupling pathway, but can also involve more sophisticated methods like metal-catalyzed cross-coupling reactions or multicomponent reactions to build the heterocyclic framework. academicjournals.orgresearchgate.netwsrpublishing.com

Table 2: Examples of Related Heterocyclic Diazenyl Systems with Pyridyl Moieties

| Pyridyl Precursor | Heterocyclic Coupling Partner | Resulting Compound Class |

| 2-Aminopyridine | Pyrazole | Pyridyl-azo-pyrazole rsc.org |

| 2-Aminopyridine | Imidazole | Pyridyl-azo-imidazole academicjournals.org |

| 2-Aminopyridine | Thiazole | Pyridyl-azo-thiazole semanticscholar.orgorientjchem.orgchim.itresearchgate.net |

| 3-Aminopyrazolo[3,4-b]pyridine | β-Naphthylamine | Arylazopyrazolo[3,4-b]pyridine ekb.eg |

Spectroscopic and Crystallographic Characterization of Pyridine, 2 Diazenyl and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. In the analysis of 2-azopyridine derivatives, FTIR spectra provide key insights into the constituent pyridine (B92270) and azo moieties.

The azo group (-N=N-) stretching vibration is a key diagnostic peak, though its intensity can be variable. In derivatives such as 2-(phenylazo)pyridine (B13924361) and its metal complexes, this vibration is typically observed in the 1400–1500 cm⁻¹ region. For instance, in certain ruthenium complexes of 2-(phenylazo)pyridine, the N=N stretching mode is identified in this range. The frequency of this mode can shift upon coordination to a metal center, as seen in complexes of 5-methyl-2-(phenylazo)pyridine, where the N=N stretch appears at a lower frequency compared to the free ligand. psu.ac.th

The pyridine ring itself gives rise to several characteristic bands. The C=N and C=C stretching vibrations within the pyridine ring typically appear in the 1400–1600 cm⁻¹ region. researchgate.net Additionally, C-H bending vibrations of the aromatic rings provide further structural confirmation. The analysis of these vibrational modes is essential for confirming the successful synthesis and structural integrity of 2-azopyridine derivatives. psu.ac.thresearchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for 2-Azopyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Pyridine Ring C=C, C=N Stretching | 1400 - 1600 | researchgate.net |

| Azo Group N=N Stretching | 1400 - 1500 | |

| C-H Bending (Aromatic) | 700 - 900 |

Raman Spectroscopic Investigations and Vibrational Dynamics

Raman spectroscopy serves as a vital complement to FTIR analysis. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy in studying azopyridine compounds is its sensitivity to symmetric vibrations. The symmetric -N=N- stretching mode, which can be weak or absent in the IR spectrum, often produces a strong signal in the Raman spectrum.

Studies on related isomers like 4,4'-azopyridine have utilized Raman and Surface-Enhanced Raman Scattering (SERS) to great effect. researchgate.net SERS, in particular, can provide information on the orientation of molecules adsorbed onto a metal surface. For azopyridine derivatives, SERS studies have suggested that the molecules tend to orient in an upright position on the substrate. researchgate.net

Furthermore, the phenomenon of Azo-Enhanced Raman Scattering (AERS) highlights the intrinsic properties of the azo functional group. nih.gov The conjugation of an azobenzene (B91143) unit to a vibrational reporter can significantly enhance its Raman signal due to a resonance effect, while the nonradiative decay of the azo moiety quenches fluorescence, providing a cleaner spectral background. nih.gov This makes Raman spectroscopy a particularly sensitive technique for the analysis of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopic Assignments

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-azopyridine derivatives, the aromatic protons of the pyridine and any attached phenyl rings typically resonate in the downfield region of the spectrum (δ 7.0–9.0 ppm).

The proton ortho to the pyridine nitrogen atom (at the C6 position) is characteristically deshielded due to the electron-withdrawing nature of the nitrogen and appears at the lowest field, often above δ 8.5 ppm. rsc.orgchemicalbook.com The remaining pyridine protons (at C3, C4, and C5) and the protons of the phenyl ring in derivatives like 2-(phenylazo)pyridine resonate at higher fields, with their precise chemical shifts and coupling patterns providing a unique fingerprint of the molecule's substitution pattern. rsc.org For example, in the related compound 2-phenylpyridine, the proton assignments show distinct multiplets across the aromatic region, providing a model for assigning the spectra of 2-azopyridine derivatives. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for a 2-Phenylpyridine Moiety

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | References |

| Pyridine H-6 | > 8.6 | Doublet / Multiplet | rsc.orgchemicalbook.com |

| Pyridine H-3, H-4, H-5 | 7.1 - 7.8 | Multiplets | rsc.orgchemicalbook.com |

| Phenyl H (ortho, meta, para) | 7.3 - 8.0 | Multiplets | rsc.org |

Carbon (¹³C) NMR Spectroscopic Analysis and DEPT

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The signals for the carbon atoms in the aromatic rings of 2-azopyridine derivatives typically appear between δ 115 and 160 ppm. rsc.orgnih.gov The carbon atom attached to the pyridine nitrogen (C2) and the carbon atom at the C6 position are generally found at the downfield end of this range due to the deshielding effect of the nitrogen atom. rsc.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with standard ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is invaluable for the unambiguous assignment of all carbon signals in the molecule. ias.ac.in For instance, the quaternary carbon attached to the azo group can be definitively identified using this technique.

Table 3: Representative ¹³C NMR Chemical Shifts for a 2-Phenylpyridine Moiety

| Carbon Position | Typical Chemical Shift (δ, ppm) | References |

| Pyridine C-2, C-6 | 149 - 158 | rsc.org |

| Pyridine C-3, C-4, C-5 | 120 - 137 | rsc.org |

| Phenyl Carbons | 126 - 140 | rsc.org |

Two-Dimensional (2D) NMR Experiments for Connectivity and Conformation

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments for complete structural assignment. ipb.pt These techniques correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear), revealing the connectivity of the molecular framework. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For a 2-azopyridine derivative, COSY spectra would show cross-peaks connecting adjacent protons within the pyridine ring and within the phenyl ring, allowing for the complete assignment of these spin systems. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons. sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is crucial for identifying quaternary carbons and for establishing connectivity between different parts of the molecule. For example, it can show correlations from the pyridine H-3 proton to the C-2 carbon, or from the phenyl ortho-protons to the carbon attached to the azo linkage, thus piecing together the entire molecular structure. ipb.pt

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the E/Z configuration around the azo double bond. ipb.pt

Together, these 2D NMR techniques provide a powerful and definitive method for the complete structural and conformational analysis of Pyridine, 2-diazenyl- and its derivatives. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

The electronic absorption characteristics of Pyridine, 2-diazenyl- and its derivatives are dominated by intra-ligand and charge-transfer transitions. In cycloplatinated(II) complexes with 2-vinylpyridine (B74390), the electronic transitions have been investigated using UV-vis spectroscopy, with assignments supported by density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. For a series of nickel complexes of 2-(arylazo)pyridine, the molecular and electronic structures have been scrutinized through various spectroscopic techniques, including UV-Vis, to understand the ligand-centered redox processes. nih.gov

The UV-Vis spectra of ruthenium(II) complexes with 2-(phenylazo)pyridine (azpy) have been studied to elucidate their spectral and photophysical properties. For instance, the isomeric complexes of [Ru(5mazpy)2Cl2], where 5mazpy is 5-methyl-2-(phenylazo)pyridine, were characterized by UV-Visible absorption spectroscopy. researchgate.net The electronic spectra of these complexes provide insights into the influence of ligand substitution on the electronic structure.

In a study of chromogenic guest-responsive host compounds, the UV-vis absorption spectra of an azo host compound in pyridine at varying concentrations showed distinct absorption maxima, indicating complexation with guest molecules. researchgate.net The absorption bands for platinum(II) complexes with a 2,6-bis(1-alkylpyrazol-3-yl)pyridine tridentate ligand before 350 nm were assigned to the π→π* intraligand (IL) transition. nih.gov Absorption bands and shoulders around 390 nm were tentatively assigned to a mix of the π→π* transition of the azo moiety and the dπ(Pt)→π(2,6-bis(1-alkylpyrazol-3-yl)pyridine) metal-to-ligand charge transfer (MLCT) transition. nih.gov At higher concentrations, a new absorption band appeared at 450 nm for some of these complexes. nih.gov

Table 1: UV-Vis Spectroscopic Data for Selected Pyridine, 2-diazenyl- Systems

| Compound/Complex | Solvent/State | Absorption Maxima (λmax, nm) | Assignment |

|---|---|---|---|

| Platinum(II) complexes with 2,6-bis(1-alkylpyrazol-3-yl)pyridine | Not Specified | < 350 | π→π intraligand (IL) transition |

| Platinum(II) complexes with 2,6-bis(1-alkylpyrazol-3-yl)pyridine | Not Specified | ~390 | π→π* (azo moiety) / MLCT |

| Platinum(II) complexes with 2,6-bis(1-alkylpyrazol-3-yl)pyridine (concentrated) | Not Specified | 450 | New absorption band |

Fluorescence and Luminescence Characteristics of Pyridine, 2-diazenyl- Systems

The fluorescence and luminescence properties of Pyridine, 2-diazenyl- systems are of significant interest for applications in light-emitting devices and molecular sensors. Cycloplatinated(II) complexes containing 2-vinylpyridine are luminescent at room temperature, emitting in the yellow-orange region. nih.gov The emission is primarily localized on the cyclometalated ligand, which acts as the main chromophoric moiety. nih.gov

Ruthenium(II) complexes of 2-(phenylazo)pyridine also exhibit notable photophysical properties. acs.org The investigation of luminescent imidazo[1,5-a]pyridine (B1214698) cores and their corresponding Zn(II) complexes has revealed that coordination to the metal ion can enhance molecular rigidity, leading to improved quantum yields and blue shifts in emission. mdpi.com In one study, platinum(II) complexes with a 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligand were found to be non-emissive in both diluted and concentrated DMSO at room temperature. nih.gov However, in a frozen 2-methyltetrahydrofuran (B130290) (MeTHF) matrix at 77 K, the trans isomers of these complexes displayed broad, structureless emission bands around 620 nm. nih.gov

The study of 2-pyridyl-substituted hydrazine (B178648) derivatives, formed via Ni(II) catalyzed N-arylation of 2-(arylazo)pyridine, has led to the isolation of strongly fluorescent compounds. nih.gov These hydrazine derivatives exhibit large Stokes shifts and high quantum yields, making them suitable as ideal dyes. nih.gov

Table 2: Luminescence Data for Selected Pyridine, 2-diazenyl- Systems

| Compound/Complex | Conditions | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Notes |

|---|---|---|---|---|

| Cycloplatinated(II) complexes with 2-vinylpyridine | Room Temperature | Yellow-orange region | Not specified | Emission localized on the cyclometalated ligand. nih.gov |

| Platinum(II) complexes with 2,6-bis(1-alkylpyrazol-3-yl)pyridine (trans isomer) | 77 K in MeTHF | ~620 | Not specified | Broad, structureless emission. nih.gov |

| Zn(II) complexes with imidazo[1,5-a]pyridine ligands | Not specified | Blue-shifted emission | Up to 37% | Enhanced quantum yields upon coordination. mdpi.com |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-Crystal X-ray Crystallography of Pyridine, 2-diazenyl- Compounds and Complexes

Single-crystal X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules and has been extensively applied to Pyridine, 2-diazenyl- compounds and their metal complexes. The solid-state structure of α-[Ru(azpy)2(NO3)2], where azpy is 2-(phenylazo)pyridine, has been determined by X-ray crystallography, revealing an octahedral geometry around the ruthenium center with monodentate coordination of the nitrate (B79036) ligands. nih.govacs.org The Ru-N(azo) bond distances were found to be slightly shorter than the Ru-N(py) bonds, which is consistent with the π-back-bonding ability of the azo group. nih.govacs.org

The crystal structures of various other ruthenium, nickel, and platinum complexes with 2-arylazopyridine ligands have also been reported, providing detailed information on bond lengths, bond angles, and coordination geometries. nih.govresearchgate.net For example, the X-ray structure of a 2-pyridyl-substituted hydrazine derivative, 2-(2-(naphthalen-1-yl)-2-phenylhydrazinyl)pyridine, has been determined. nih.gov Additionally, the crystal structure of a co-crystal of a Rev1-CT/Rev7R124A/Rev3-RBM1 complex bound to a phenazopyridine (B135373) derivative has been elucidated, providing insights into inhibitor binding. nih.gov

Table 3: Selected Crystallographic Data for Pyridine, 2-diazenyl- Compounds and Complexes

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| α-[Ru(azpy)2(NO3)2] | Orthorhombic | P212121 | Octahedral Ru(II) center, monodentate nitrates. nih.govacs.org |

| Rev1-CT/1 complex | P212121 | Not specified | Co-crystallization of inhibitor with protein complex. nih.gov |

| 2-cyanoguanidinophenytoin (CNG-DPH) | Monoclinic | P21/c | Four molecules in the unit cell. nih.gov |

Analysis of Azo-Bond Conformation (e.g., trans vs. cis) and Dihedral Angles

The conformation of the azo bond (-N=N-) in Pyridine, 2-diazenyl- and its derivatives is a critical determinant of their overall molecular shape and properties. These compounds can exist as trans and cis isomers, and the interconversion between these forms can often be triggered by light, leading to their photochromic behavior. mdpi.com The trans isomer is generally the more thermodynamically stable form.

X-ray crystallographic studies provide precise information on the conformation of the azo bond in the solid state. In the crystal structure of α-[Ru(azpy)2(NO3)2], the 2-(phenylazo)pyridine ligands are in the trans conformation. nih.govacs.org Computational studies on 3-phenylazopyridine (3-PAPy) have shown that the cis isomer is energetically higher than the trans isomer by 11.3 kcal·mol⁻¹. mdpi.com

Dihedral angles between the pyridine and phenyl rings are also important structural parameters. In the crystal structure of a platinum(II) complex, the dihedral angle between the pyridine ring and the methoxy-substituted benzene (B151609) ring was found to be 9.86 (12)°. nih.gov For a related compound with a dimethylamine-substituted benzene ring, this dihedral angle was 11.2 (3)°. nih.gov In another study, the pyridine ring in a triazene (B1217601) derivative was reported to form dihedral angles of 12.12 (10)°, 22.07 (5)°, and 25.72 (5)° with the triazene moiety, the benzene ring, and the piperidine (B6355638) ring, respectively. soton.ac.uk

Table 4: Selected Dihedral Angles in Pyridine, 2-diazenyl- Derivatives

| Compound/Fragment | Dihedral Angle (°) | Rings/Groups Involved |

|---|---|---|

| Platinum(II) complex | 9.86 (12) | Pyridine and methoxy-substituted benzene. nih.gov |

| Platinum(II) complex | 11.2 (3) | Pyridine and dimethylamine-substituted benzene. nih.gov |

| Triazene derivative | 22.07 (5) | Pyridine and benzene. soton.ac.uk |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives and Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for studying paramagnetic species, including metal complexes of Pyridine, 2-diazenyl- derivatives with unpaired electrons. This technique provides detailed information about the electronic structure and the local environment of the paramagnetic center.

While EPR studies specifically on Pyridine, 2-diazenyl- radical species are not extensively detailed in the provided context, the principles of EPR spectroscopy of paramagnetic metal complexes are well-established. For instance, Cu(II) complexes, which are d⁹ systems, are frequently studied by EPR. mdpi.comethz.ch The EPR spectra of Cu(II) complexes are characterized by g-values and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the coordinating ligands. mdpi.comethz.ch

In a typical axially symmetric Cu(II) complex, the EPR spectrum is described by the principal values g∥ and g⊥, and the copper hyperfine coupling constants A∥ and A⊥. ethz.ch The relative magnitudes of these parameters can be used to infer the ground electronic state and the geometry of the complex. For example, an elongated octahedral geometry often results in a d(x²-y²) ground state. researchgate.net The study of paramagnetic derivatives and metal complexes of Pyridine, 2-diazenyl- using EPR spectroscopy can thus provide valuable insights into their electronic and structural properties.

Table 5: Representative EPR Parameters for Paramagnetic Metal Complexes

| Complex Type | Key EPR Parameters | Information Obtained |

|---|---|---|

| Axially symmetric Cu(II) complexes | g∥, g⊥, A∥, A⊥ | Coordination geometry, ground electronic state. ethz.ch |

| Paramagnetic Ru(III) complexes | g-tensor components | Electronic structure, nature of the metal-ligand bonding. |

Compound Names Mentioned in the Article

| Compound Name |

| Pyridine, 2-diazenyl- |

| 2-phenylazopyridine (azpy) |

| 2-vinylpyridine |

| 5-methyl-2-(phenylazo)pyridine (5mazpy) |

| [Ru(5mazpy)2Cl2] |

| α-[Ru(azpy)2(NO3)2] |

| 2-(2-(naphthalen-1-yl)-2-phenylhydrazinyl)pyridine |

| 3-phenylazopyridine (3-PAPy) |

| 2-cyanoguanidinophenytoin (CNG-DPH) |

| phenazopyridine |

Computational and Theoretical Investigations on Pyridine, 2 Diazenyl Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to view the fundamental characteristics of 2-azopyridine, enabling the prediction of its behavior and properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of molecules like 2-azopyridine. worldscientific.comresearchgate.netnih.gov It allows for the accurate determination of molecular geometries, energies, and electronic properties of the compound's isomers. researchgate.netnih.gov Theoretical studies confirm that the trans configuration of the azo-bridge is the most energetically stable form. researchgate.netnih.gov The trans isomer exhibits a planar geometry, which maximizes the delocalization of π electrons. nsf.gov In contrast, the cis isomer is less stable, with the two aromatic rings twisted relative to each other. nsf.govresearchgate.net

DFT calculations are also employed to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For azopyridine derivatives, the azo group (–N=N–) is a primary site for electronic transport between molecular fragments. acs.org

| Property | trans-2-azopyridine | cis-2-azopyridine |

|---|---|---|

| Relative Energy (kJ/mol) | 0.0 | ~25.2 nsf.govresearchgate.net |

| C-N=N-C Torsion Angle | ~180° nih.gov | ~9° nsf.gov |

| Dipole Moment (D) | ~0 | >3 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules and predicting their optical spectra. acs.orgresearchgate.netmdpi.comacs.org This technique is crucial for understanding the photoisomerization of 2-azopyridine. TD-DFT calculations can predict the absorption spectra of both the trans and cis isomers, which are characterized by distinct electronic transitions. researchgate.netmdpi.com

The spectra typically show a high-energy π–π* transition and a lower-energy n–π* transition. acs.org For the trans isomer, the n–π* transition is nearly forbidden, but it becomes significantly stronger in the cis isomer. nsf.gov Conversely, the intensity of the π–π* band of the trans isomer decreases during the conversion to the cis isomer. acs.org TD-DFT calculations have been successfully used to reproduce experimental absorption spectra of azopyridine complexes, helping to confirm their electronic structures. researchgate.netmdpi.com

Elucidation of Isomerization Mechanisms and Potential Energy Profiles

The reversible transformation between the trans and cis isomers of 2-azopyridine is a key aspect of its chemistry, and computational methods have been instrumental in understanding the underlying mechanisms.

The photoisomerization of azobenzene (B91143) derivatives, including 2-azopyridine, is generally understood to occur through two main pathways: a rotation around the N=N bond or an inversion at one of the nitrogen atoms. acs.org Upon absorption of light, the molecule is excited to a higher electronic state where the energy barrier to isomerization is significantly reduced. Computational studies help to map the potential energy surfaces of these excited states to determine the most likely isomerization pathway. The specific mechanism can be influenced by factors such as the solvent and the presence of substituents.

Theoretical calculations are essential for determining the energy barriers associated with the isomerization process. The energy difference between the trans and cis isomers, known as the isomerization energy (ΔE_iso), can be calculated and has been shown to be in reasonable agreement with experimental values. nsf.govresearchgate.net For 2,2'-azopyridine, the calculated ΔE_iso is notably lower than that of azobenzene, which is attributed to the ability of the cis isomer to adopt a more co-planar conformation, leading to greater π-conjugation and lower energy. nsf.govresearchgate.net

The kinetics of the thermal cis-to-trans isomerization have also been investigated computationally. These studies have found that azopyridine derivatives can exhibit a faster dark-return from cis to trans compared to their azobenzene counterparts. researchgate.net

| Compound | Experimental ΔE_iso (kJ/mol) | Calculated ΔE_iso (kJ/mol) |

|---|---|---|

| 2,2'-azopyridine | 25.2 ± 0.6 nsf.govresearchgate.net | - |

| 3,3'-azopyridine | 42.6 ± 0.6 nsf.govresearchgate.net | - |

| 4,4'-azopyridine | 35.0 ± 1.8 nsf.govresearchgate.net | 41.8 nsf.gov |

| Azobenzene | 47.0 ± 1.3 nsf.govresearchgate.net | - |

Theoretical Modeling and Prediction of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic data of 2-azopyridine and its derivatives, providing a strong synergy with experimental work.

DFT calculations can be used to predict vibrational spectra (IR and Raman), which can help to confirm the structure of the molecule. researchgate.netnih.gov Furthermore, theoretical predictions of NMR spectra using DFT have become a reliable alternative to experimental measurements for characterizing molecular structures. jocpr.com For instance, ¹H NMR calculations have been performed on azopyridine complexes to aid in their characterization. jocpr.comscirp.org

As previously mentioned, TD-DFT is the go-to method for simulating UV-visible absorption spectra. acs.orgresearchgate.netmdpi.comacs.org These theoretical spectra can be compared with experimental data to assign electronic transitions and understand the influence of the molecular environment on the photophysical properties. researchgate.netmdpi.comscirp.org

Coordination Chemistry of Pyridine, 2 Diazenyl As a Ligand System

Ligand Design Principles and Coordination Modes of the Azo-Pyridine Moiety

The 2-(arylazo)pyridine framework is a versatile ligand system due to the presence of two distinct nitrogen donor sites: the pyridyl nitrogen and one of the azo nitrogen atoms. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Bidentate Chelation and Ligand Field Considerations

The most common coordination mode for 2-(arylazo)pyridine ligands is bidentate chelation, where the ligand binds to a metal ion through the pyridyl nitrogen (Npy) and the azo nitrogen atom farther from the pyridine (B92270) ring. This forms a stable five-membered ring, a favorable arrangement in coordination chemistry. purdue.eduresearchgate.net This bidentate coordination is observed in a wide range of complexes with various transition metals. maynoothuniversity.ie

The azo-pyridine moiety is considered a "non-innocent" ligand, meaning that the ligand itself can actively participate in the redox chemistry of the complex. The azo group has low-lying π* orbitals that can accept electron density from the metal center, leading to ligand-based redox processes. This property significantly influences the electronic structure and reactivity of the metal complexes. bohrium.comacs.orgresearchgate.net The N-N bond length in the coordinated azo group is a useful indicator of its oxidation state; neutral ligands typically have N-N distances of 1.24–1.27 Å, while reduced, radical anionic ligands exhibit longer bonds in the range of 1.313–1.337 Å. maynoothuniversity.ie

Influence of Substituents on Coordination Behavior

The coordination behavior of the 2-(arylazo)pyridine ligand system can be finely tuned by introducing substituents on the aryl ring. These substituents can exert both electronic and steric effects, influencing the stability, structure, and reactivity of the resulting metal complexes.

Electron-donating or electron-withdrawing groups on the aryl ring can modulate the electron density on the azo group and the pyridyl nitrogen, thereby affecting the ligand's donor strength and the stability of the metal-ligand bonds. For instance, the electronic effects of substituents can systematically modulate the multielectron redox behavior of a cobalt center in a complex. researchgate.net

Steric hindrance from bulky substituents, particularly in the ortho position of the aryl ring, can significantly impact the coordination geometry. In some cases, steric crowding can force the ligand to adopt a less common monodentate coordination mode, where only the pyridyl nitrogen is coordinated to the metal center. maynoothuniversity.ie An increase in steric bulk has been shown to alter the coordination and redox chemistry of cobalt(II) and cobalt(III) complexes of 2-(arylazo)pyridines. bohrium.com

Synthesis and Structural Characterization of Metal Complexes

A vast number of metal complexes featuring the 2-(arylazo)pyridine ligand system have been synthesized and structurally characterized. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can exhibit a variety of geometries and stereochemistries, which are often elucidated using single-crystal X-ray diffraction. nih.govnih.govjscimedcentral.com

Complexes with Transition Metal Ions (e.g., Ruthenium(II), Cobalt(II), Copper(II), Mercury(II))

Ruthenium(II) Complexes: 2-(Arylazo)pyridine ligands readily form stable complexes with ruthenium(II). acs.orgacs.org These complexes often exhibit interesting photophysical and electrochemical properties. The synthesis of various isomeric forms of bis[2-(arylazo)pyridine]ruthenium(II) complexes has been reported, with their structures and redox behaviors being extensively studied. acs.orgscispace.comacs.org Dinuclear ruthenium(II) complexes incorporating 2-(arylazo)pyridine ligands and a bridging tetrakis(2-pyridyl)pyrazine (tppz) ligand have also been synthesized and characterized. rsc.org

Cobalt(II) Complexes: A series of cobalt complexes with 2-(arylazo)pyridine ligands have been synthesized, where the structure and stoichiometry are highly dependent on the substituents on the aryl ring. maynoothuniversity.iebohrium.com These complexes can feature Co(II) with neutral ligands or Co(III) with reduced, radical anionic ligands. maynoothuniversity.ie The coordination environment around the cobalt center can vary from octahedral to tetrahedral and trigonal-bipyramidal. maynoothuniversity.ienih.gov

Copper(II) Complexes: 2,2'-Azopyridine, a related ligand, forms complexes with copper(II) halides with varying stoichiometries. rsc.org The coordination geometry around the copper(II) center in these complexes can be six-coordinate or involve bridging azopyridine ligands linking copper halide units. rsc.orgrsc.orgnih.gov

Mercury(II) Complexes: Mercury(II) halides form complexes with 2-pyridyl-containing ligands, resulting in structures ranging from discrete monomers to dimers and coordination polymers. nih.govresearchgate.net The nature of the halide anion and substituents on the ligand influences the final aggregation pattern of the complexes. nih.govrsc.org

Stereochemistry and Geometries of Metal-Diazenylpyridine Complexes

The coordination of 2-(arylazo)pyridine ligands to metal centers can result in a variety of stereochemistries and coordination geometries. The specific geometry adopted is influenced by factors such as the metal ion, the substituents on the ligand, and the other ligands present in the coordination sphere.

Common geometries observed for complexes with bidentate 2-(arylazo)pyridine ligands include:

Octahedral: This is a common geometry for complexes of the type [M(L)2X2] or [M(L)3], where L is the 2-(arylazo)pyridine ligand. maynoothuniversity.ieorientjchem.org

Distorted Octahedral: Due to the asymmetric nature of the ligand and potential Jahn-Teller distortions (in the case of Cu(II)), distorted octahedral geometries are frequently observed. researchgate.net

Trigonal-bipyramidal: Five-coordinate complexes, often with a trigonal-bipyramidal geometry, have been characterized, particularly for cobalt complexes. maynoothuniversity.ie

Tetrahedral: In cases where steric hindrance prevents bidentate coordination, a monodentate coordination can lead to a tetrahedral geometry. maynoothuniversity.ie

Square Planar: This geometry is common for d8 metal ions like Ni(II) and Pd(II). nih.gov

The table below summarizes the geometries of some representative metal-diazenylpyridine complexes.

| Metal Ion | Ligand System | Coordination Geometry | Reference(s) |

| Cobalt(II) | 2-(arylazo)pyridine | Octahedral, Tetrahedral, Trigonal-bipyramidal | maynoothuniversity.ie |

| Ruthenium(II) | 2-(phenylazopyridine) | Octahedral | scispace.com |

| Nickel(II) | 2-(arylazo)pyridine | Distorted tetrahedral | acs.org |

| Mercury(II) | (E)-N-(pyridin-2-ylmethylidene)arylamine | Monomeric, Dimeric, Polymeric | nih.gov |

Electrochemical Properties and Redox Behavior of Coordination Compounds

The electrochemical properties of metal complexes with 2-(arylazo)pyridine ligands are of significant interest due to the redox-active nature of the azo-pyridine moiety. nih.govacs.orgpvpcollegepatoda.org Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. maynoothuniversity.ie

The redox processes observed in these complexes can be either metal-centered or ligand-centered. In many cases, the initial reduction is localized on the azo group of the ligand, leading to the formation of a ligand radical anion. maynoothuniversity.ieacs.org This ligand-based redox activity is a hallmark of "redox non-innocent" ligands. bohrium.com

For example, in a series of cobalt complexes, cyclic voltammetry revealed both ligand-centered reductions and a quasi-reversible metal-centered oxidation. maynoothuniversity.ie Similarly, nickel(II) complexes of 2-(arylazo)pyridines have been shown to undergo ligand-centered redox processes without changing the +2 oxidation state of the nickel ion. acs.orgnih.gov In some ruthenium(II) complexes, multiple ligand-based reductions are observed, corresponding to the π-acceptor character of both the pyrazine (B50134) and arylazopyridine ligands. rsc.org

The electrochemical behavior can be influenced by the substituents on the aryl ring of the ligand. Electron-withdrawing groups tend to make the ligand-based reduction more favorable (occur at less negative potentials), while electron-donating groups have the opposite effect. acs.org

The table below presents electrochemical data for a representative cobalt complex with a 2-(arylazo)pyridine ligand.

| Complex | Reduction Potentials (V vs. reference) | Oxidation Potential (V vs. reference) | Reference |

| CoIICl2(La)2 | -0.38, -0.63 | 0.78 (quasi-reversible) | maynoothuniversity.ie |

Cyclic Voltammetry Studies for Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the electron transfer processes in metal complexes of pyridine, 2-diazenyl- and related ligands. These studies provide valuable insights into the redox behavior of both the metal center and the ligand itself. The azo group within the ligand is known to be redox-active, capable of accepting electrons into its low-lying π* molecular orbital. researchgate.net This property, often referred to as "redox non-innocence," allows the ligand to actively participate in the redox chemistry of the complex.

In complexes of pyridine, 2-diazenyl- and its derivatives, CV studies often reveal multiple redox events. For instance, a nickel(II) complex with an azo-containing pyridine amide ligand exhibits a quasireversible Ni(III)/Ni(II) redox process, in addition to two ligand-centered quasireversible redox processes attributed to the azo group. researchgate.net The reversibility of these processes indicates that the complex can undergo stable one-electron transfer reactions without significant structural decomposition.

The nature of the solvent and supporting electrolyte can significantly influence the observed cyclic voltammograms. For example, studies on pyridine-2,6-dicarbohydrazide (B1583541) in different media (KCl, NaOH, and HCl) have shown distinct redox behaviors. In a neutral medium, no peaks were observed, while in an acidic solution, only a reduction peak was detected. In a basic solution, both reduction and oxidation peaks were present, indicating that the protonation state of the ligand plays a crucial role in its electrochemical behavior. researchgate.net The addition of a metal ion, such as Cu(II), to these systems introduces new redox waves corresponding to the metal-ligand complex, with the characteristics of these waves (e.g., quasi-reversible, diffusion-controlled) providing further information about the nature of the interaction. researchgate.net

The electron transfer processes in these complexes are not always straightforward metal-centered events. The ability of the pyridine-derived ligands to accept and stabilize electrons can lead to ligand-based redox activity. nih.govnih.gov This is particularly evident in complexes where the metal ion is in a low oxidation state. For example, EPR and DFT studies on a paramagnetic (terpyridine)NiMe complex suggest that the unpaired electron resides heavily on the terpyridine ligand, leading to a description of the complex as a Ni(II)-methyl cation bound to a reduced terpyridine radical anion.

Redox Potentials and Their Correlation with Ligand Structure

The redox potentials of metal complexes containing pyridine, 2-diazenyl- and related ligands are highly sensitive to the electronic properties of the ligand. Substituents on the pyridine ring or other parts of the ligand can significantly alter the electron density at the coordination sites, thereby influencing the ease with which the metal center or the ligand itself can be oxidized or reduced.

A common approach to quantifying these electronic effects is through correlation with Hammett constants of the substituents. A linear relationship has been observed between the reduction potentials of substituted terpyridine ligands and the sum of the Hammett constants of their substituents. uit.no Electron-donating groups generally make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate reduction (more positive potential). mdpi.comnih.gov This correlation allows for the predictable tuning of the redox properties of the resulting metal complexes by judicious choice of ligand substituents.

The following interactive table provides representative data on the redox potentials of various pyridine-containing ligands and their metal complexes, illustrating the influence of ligand structure and substituents.

It has been demonstrated that for a series of Co(II)-polypyridine complexes, a more negative redox potential for ligand reduction, and the absence of coupled chemical reactions, leads to an increase in the catalytic rate constant for CO2 reduction. mdpi.com This highlights the direct link between the ligand-tuned redox properties and the functional applications of these complexes.

Electronic and Spectroscopic Properties of Metal-Diazenylpyridine Complexes

The coordination of pyridine, 2-diazenyl- to a metal center leads to significant changes in the electronic structure of both the ligand and the metal ion. These changes are readily probed by various spectroscopic techniques, providing a detailed picture of the bonding and electronic transitions within the complex.

The presence of the azo group as a coordinating π-acceptor function can lead to dinuclear complexes with unusual electronic and structural features. researchgate.net The strong electronic interaction between the ligand and the metal center(s) gives rise to several characteristic properties, including multiple easily accessible oxidation states and long-wavelength charge-transfer absorptions. researchgate.net

Ligand Field Theory Applications in Complex Analysis

Ligand Field Theory (LFT) is a theoretical framework that combines aspects of molecular orbital theory and crystal field theory to describe the electronic structure of coordination complexes. wikipedia.orgpurdue.edubritannica.com It provides a basis for understanding the d-orbital splitting that occurs when a transition metal ion is surrounded by ligands, which in turn explains the magnetic, optical, and chemical properties of the complex. britannica.com

In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dx2-y2, dz2). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo depends on the nature of the metal ion, its oxidation state, and the identity of the ligands. fiveable.me

For metal complexes of pyridine, 2-diazenyl-, LFT can be used to rationalize their observed colors and magnetic properties. The electronic transitions between the split d-orbitals often fall within the visible region of the electromagnetic spectrum, leading to the characteristic colors of these compounds. britannica.com The filling of the d-orbitals according to the magnitude of Δo and the pairing energy determines whether a complex will be high-spin or low-spin, which dictates its magnetic behavior.

Modulation of Spectroscopic Signatures upon Coordination

The coordination of pyridine, 2-diazenyl- to a metal ion results in distinct changes in its spectroscopic signatures, which can be monitored by techniques such as infrared (IR), UV-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: In the IR spectrum of a free pyridine-containing ligand, characteristic bands corresponding to the vibrations of the pyridine ring and the azo group are observed. Upon coordination to a metal, the frequencies of these vibrations are altered. For example, the coordination of the pyridyl nitrogen to a metal center is often indicated by a shift in the C=N and C=C stretching frequencies of the pyridine ring. orientjchem.org The N=N stretching frequency of the diazenyl group is also sensitive to coordination and the redox state of the ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal-diazenylpyridine complexes are typically characterized by intense bands in the UV and visible regions. These bands can be assigned to different types of electronic transitions:

Intraligand (IL) transitions: These transitions occur within the π-system of the ligand and are often observed at higher energies (in the UV region).

Ligand-to-Metal Charge Transfer (LMCT) transitions: An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT) transitions: An electron is excited from a metal d-orbital to an empty π* orbital of the ligand. The low-lying π* orbitals of the diazenyl group make MLCT transitions a prominent feature in the spectra of these complexes, often responsible for their intense colors.

d-d transitions: These are transitions between the split d-orbitals of the metal center. According to LFT, these transitions are typically weaker than charge-transfer bands.

The positions and intensities of these absorption bands are highly dependent on the specific metal ion, its oxidation state, and the ligand environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for characterizing the structure of diamagnetic metal complexes in solution. The coordination of a pyridine ligand to a metal center causes significant downfield shifts of the signals of the pyridine protons in the 1H NMR spectrum. nih.gov The magnitude of these shifts can provide information about the strength of the metal-ligand interaction and the electronic effects of other substituents on the ligand.

Supramolecular Chemistry and Self-Assembly through Coordination

The directional nature of coordination bonds, combined with the specific geometries of metal ions and the designed structures of ligands like pyridine, 2-diazenyl-, makes them excellent components for the construction of complex supramolecular architectures through self-assembly. nih.govias.ac.in This process involves the spontaneous organization of molecular components into well-defined, larger structures.

The use of polytopic ligands, which contain multiple binding sites, allows for the formation of a variety of structures, including one-dimensional chains, two-dimensional grids, and three-dimensional frameworks. nih.govresearchgate.net For example, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have been shown to form different supramolecular architectures depending on the counter-anion present. nih.gov Hydrogen bonding between the amino groups and the anions directs the assembly of mononuclear complexes into 1-D chains or 3-D networks. nih.gov

The self-assembly of pyridine hydrazone-based tritopic ligands with Cu(II) and Ni(II) has been investigated. While these ligands were designed to produce [3x3] grid-like structures, the geometric preferences of the metal ions and the flexibility of the ligands led to the formation of tetranuclear clusters. ias.ac.in This highlights the dynamic nature of metal-ligand interactions and the subtle interplay of factors that govern the final self-assembled product.

The steric bulk of substituents on the ligand can also be used to control the self-assembly process. A series of mono- and dinuclear alkynylplatinum(II) terpyridine complexes have been shown to self-assemble into nanotubes or helical ribbons, with the final morphology being dependent on the steric hindrance at the terminal terpyridine moiety. nih.gov

The following interactive table summarizes examples of supramolecular structures formed through the self-assembly of metal complexes with pyridine-containing ligands.

Reactivity and Reaction Dynamics of Pyridine, 2 Diazenyl Compounds

Photochemical Reactivity and Photoresponsive Behavior

The defining characteristic of 2-azopyridine compounds is their ability to undergo photoisomerization, a light-induced reversible transformation between two isomers with distinct properties. rsc.org This photoresponsive behavior is the foundation for their use in various applications, from molecular switches to light-responsive polymers. rsc.orgnih.gov

Like other azo compounds, 2-azopyridines exist as two isomers: the thermodynamically more stable E (trans) isomer and the less stable Z (cis) isomer. rsc.org The isomerization process is a reversible reaction triggered by specific wavelengths of light.

E to Z Isomerization : Irradiation with ultraviolet (UV) light, typically corresponding to the π–π* transition of the azo chromophore, converts the E isomer to the Z isomer. rsc.orgnih.gov This process involves a significant change in molecular geometry, as the molecule transforms from a nearly planar E configuration to a bent Z configuration. rsc.org

Z to E Isomerization : The reverse process, converting the Z isomer back to the more stable E form, can be induced in two ways. It can be driven by irradiation with visible light, often corresponding to the n–π* absorption band of the Z isomer. rsc.org Alternatively, this back-reaction occurs spontaneously via thermal relaxation in the absence of light. rsc.orgnih.gov

This reversible photoisomerization cycle can be repeated numerous times with high efficiency, making azopyridines robust molecular photoswitches. rsc.org The process occurs rapidly, with the electronic and nuclear rearrangements taking place within a few nanoseconds. rsc.org

Upon continuous irradiation at a specific wavelength, a dynamic equilibrium is established between the E and Z isomers, known as the photostationary state (PSS). nih.govbeilstein-journals.org The composition of this state, i.e., the relative ratio of cis to trans isomers, depends on the excitation wavelength and the absorption coefficients of both isomers at that wavelength. beilstein-journals.orgnih.gov

For example, in a study of an azo pyridine-functionalized methacrylate (B99206) copolymer film, a photostationary state with a 50% content of the cis-isomer was achieved after 6 minutes of UV irradiation (356 nm). nih.govnih.gov In another example involving azopyridine-functionalized Ni(II)-porphyrins, the cis/trans ratio at the PSS could be controlled by switching between different wavelengths of light. beilstein-journals.orgnih.gov

Below is a data table illustrating the photostationary states for different 4-substituted azopyridine-functionalized Ni(II)-porphyrins upon irradiation at two different wavelengths. The data shows the percentage of the cis isomer at the PSS.

| Compound | Substituent (R) | PSS (% cis) at 505 nm | PSS (% cis) at 435 nm |

| 1a | H | 70 | 18 |

| 1b | S-t-Bu | 70 | 13 |

| 1c | S(O)-t-Bu | 68 | 13 |

| 1d | SO₂-t-Bu | 72 | 16 |

| 1e | S-CH₂-CO₂Me | 69 | 15 |

| 1f | S(O)-CH₂-CO₂Me | 68 | 14 |

| 1g | S-S-py | 65 | 14 |

| Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.orgnih.gov |

Thermal Reactivity and Relaxation Processes

In addition to light-induced reactions, 2-azopyridine compounds exhibit thermal reactivity, primarily related to the stability of the Z isomer and its relaxation back to the E form. rsc.org

The Z isomer of azopyridine is metastable and will spontaneously revert to the more stable E isomer in the dark through a process called thermal back-reaction or thermal relaxation. rsc.orgnih.gov The kinetics of this process are a critical parameter for applications, determining how long the "switched" state persists. unipv.it For an azo pyridine-functionalized copolymer, complete thermal relaxation from a 50% cis state back to the trans form took 48 hours at ambient temperature. nih.govnih.gov The mechanism for this dark conversion is believed to be either a rotation around the N=N bond or an in-plane inversion, similar to azobenzene (B91143). rsc.org Studies have shown that the dark-return from cis to trans is approximately twice as fast for azopyridine derivatives compared to their azobenzene counterparts. researchgate.netbenthamscience.com

A combined experimental and computational study of symmetrical azopyridines measured the following isomerization energies (ΔE_iso), which reflect the relative stability of the isomers:

| Compound | Isomerization Energy (ΔE_iso) (kJ mol⁻¹) |

| 2,2′-azopyridine | 25.2 ± 0.6 |

| 3,3′-azopyridine | 42.6 ± 0.6 |

| 4,4′-azopyridine | 35.0 ± 1.8 |

| azobenzene (for comparison) | 47.0 ± 1.3 |

| Data sourced from ResearchGate. researchgate.net |

The significantly lower isomerization energy for 2,2′-azopyridine is attributed to the smaller van der Waals volume of the pyridine (B92270) nitrogen compared to a phenyl C-H group. researchgate.net This allows the two aromatic rings in the cis isomer to be more coplanar, resulting in greater π-conjugation and a lower, more stable conformational energy. researchgate.net Furthermore, incorporating the azo-bond into a strained macrocyclic structure can also dramatically alter the relative thermal stabilities of the E and Z isomers. chemrxiv.org

Structure-Reactivity Relationships in Chemical Transformations

The reactivity of 2-azopyridines is a function of both the azo group and the pyridine ring, leading to distinct structure-reactivity relationships. The position of the nitrogen atom in the pyridine ring and the nature of any substituents are key determinants of the compound's photochemical and chemical properties. rsc.orgresearchgate.netmdpi.com

The photochemical properties of phenylazopyridines (PAPy) show subtle but important differences from azobenzene. mdpi.com Computational studies reveal that these differences arise not from the mere presence of the pyridine nitrogen, but from small quantitative changes that shift the balance between competitive reaction pathways on the excited-state potential energy surfaces. mdpi.com

Modulation of Reactivity through Electronic and Steric Effects

The chemical behavior of 2-azopyridine derivatives is finely tunable through the strategic manipulation of electronic and steric effects. These nonbonding interactions dictate the conformation, stability, and reactivity of the molecules. wikipedia.org

Electronic Effects:

The electronic nature of substituents on either the pyridine or an adjacent aryl ring significantly alters the reactivity of the Pyridine, 2-diazenyl- system. The pyridine nitrogen itself acts as an electron-withdrawing group, influencing the electron distribution across the π-conjugated system. nih.gov This inherent electronic character can be further modified:

Substituent Effects: Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyridine ring perturbs the electronic distribution. rsc.org For instance, in metal complexes, an electron-rich azo-aryl unit enhances the coordination strength between the pyridine nitrogen and the metal center. beilstein-journals.org Conversely, electron-deficient amines lead to higher yields in certain synthesis reactions like the Baeyer–Mills reaction. nih.gov The position of the nitrogen atom within the azopyridine system (e.g., 2,2'-, 3,3'-, or 4,4'-azopyridine) also has a profound impact on the electronic properties and, consequently, the energy of photoisomerization. nsf.gov

pH Sensitivity: The pyridine nitrogen is basic and can be protonated in acidic conditions. rsc.org This protonation dramatically alters the electronic properties, affecting the absorption spectrum and the kinetics of cis-to-trans isomerization. rsc.org Quaternization with alkylating agents similarly modifies the electronic landscape, creating a push-pull system that can accelerate thermal relaxation from the cis to the trans isomer. nih.gov

Steric Effects:

Steric hindrance, the effect of the spatial bulk of substituents, plays a crucial role in controlling reaction pathways and molecular geometry. wikipedia.org

Conformational Control: In large molecular assemblies, such as "record player" type molecules, steric bulk can be used to control intramolecular coordination. For steric reasons, coordination of the azopyridine unit to a central metal ion may only be possible when the azo group is in the cis configuration; the trans configuration is too sterically hindered to allow the pyridine nitrogen to approach the metal center. beilstein-journals.orgnih.gov

Reaction Selectivity: Steric hindrance is often exploited to control selectivity by slowing or preventing unwanted side reactions. wikipedia.org In coordination chemistry, the steric properties of ligands incorporating azopyridine moieties can direct the assembly of specific architectures, such as Fe(II)₆L₆ trigonal antiprisms or Fe(II)₈L₈ square antiprisms. chinesechemsoc.org The wider N=N–C angle of an azopyridine group compared to a C=N–C iminopyridine group can lead to more open vertices in the resulting coordination cage, favoring the formation of larger structures. chinesechemsoc.org

The interplay between these electronic and steric factors is critical in the design of functional molecules, from photoswitchable catalysts to complex supramolecular structures. beilstein-journals.orgrsc.org

Table 1: Influence of Electronic and Steric Factors on Azopyridine Reactivity

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Electronic (EDG on aryl ring) | Increases electron density on pyridine N, enhances coordination strength to metals. | Electron-rich azo-aryl units increase Ni-ligand coordination strength in porphyrin complexes. | beilstein-journals.org |

| Electronic (EWG on amine) | Increases yield in Baeyer-Mills reactions. | Higher yields observed for electron-deficient amines. | nih.gov |

| Electronic (Protonation/Quaternization) | Alters absorption spectra and isomerization kinetics; can create a "push-pull" system. | Quaternized azopyridines show faster cis-to-trans thermal recovery. | nih.gov |

| Steric (Bulky Substituents) | Prevents intramolecular coordination in one isomer, enabling photoswitching. | In "record player" molecules, the trans isomer is too hindered to coordinate to the central Ni(II) ion. | beilstein-journals.orgnih.gov |

| Steric (Ligand Geometry) | Directs the assembly of specific supramolecular structures. | The wider N=N-C angle of azopyridine (vs. iminopyridine) favors the formation of larger Fe(II)₈L₈ antiprisms. | chinesechemsoc.org |

Investigation of Reaction Pathways and Intermediates

Understanding the pathways and transient species involved in reactions of Pyridine, 2-diazenyl- compounds is key to controlling their chemical transformations.

The most studied reaction pathway for azopyridines is the reversible trans-cis photoisomerization. rsc.org Upon irradiation with UV light, the more stable trans isomer converts to the cis isomer. rsc.org The reverse process can be triggered by visible light or occurs thermally in the dark. rsc.orgrsc.org The precise mechanism for the thermal back-reaction is still debated but is thought to proceed through one of two main pathways:

Rotation: A rotation around the partially broken N-N single bond. rsc.org

Inversion: An in-plane inversion through a linear, high-energy transition state. rsc.org

In acid-catalyzed reactions, the pathways can be more complex. Studies on the related phenylhydrazinopyridines in strong acid reveal a reaction pathway involving disproportionation. psu.edu For example, 4-(N'-phenylhydrazino)pyridine reacts in aqueous sulfuric acid to yield an oxidation product, 4-(phenylazo)pyridine, alongside reduction products like aniline (B41778) and 4-aminopyridine. psu.edu This process is believed to proceed through intermediates analogous to those in the classic benzidine (B372746) rearrangement, involving diprotonated species. psu.edu

The investigation of related rearrangements, such as that of N-pyridylnitramines, also provides insight. In strongly acidic media, these compounds can rearrange, but also form side-products including azo and azoxy pyridines, pointing to complex competing reaction pathways and the formation of various reactive intermediates. researchgate.net Similarly, the photochemical decomposition of related hydrazoarenes has been shown to proceed via a mechanism where the rate-limiting step is the formation of a hydrazyl radical intermediate. rsc.org

Selected Organic Reactions Involving Pyridine, 2-diazenyl- Moieties

The unique electronic structure of the Pyridine, 2-diazenyl- scaffold makes it a participant in several important classes of organic reactions.

Acid-Catalyzed Rearrangements of Related Diazo Compounds (e.g., Benzidine-type Rearrangements)

The benzidine rearrangement is a classic acid-catalyzed intramolecular reaction where N,N'-diarylhydrazines (hydrazobenzenes) convert to 4,4'-diaminobiphenyls (benzidines). researchgate.netwikipedia.orgbritannica.com This transformation, mechanistically described as a rsc.orgrsc.org sigmatropic reaction, proceeds through a diprotonated intermediate. wikipedia.org

This type of rearrangement has been successfully demonstrated for substrates containing pyridyl rings. psu.edu A study of 4-(N'-phenylhydrazino)pyridine and its 4-hydroxyphenyl analogue in aqueous sulfuric acid showed that these compounds undergo reactions with mechanisms akin to the benzidine rearrangement. psu.edu The reaction of 4-(N'-phenylhydrazino)pyridine gives a complex mixture of products that includes not only disproportionation products (oxidation and reduction) but also a p-semidine, a characteristic product of benzidine-type rearrangements. psu.edu

Reaction Scheme for 4-(N'-phenylhydrazino)pyridine in Acid:

Disproportionation:

Oxidation Product: 4-(Phenylazo)pyridine

Reduction Products: Aniline, 4-Aminopyridine

Rearrangement:

p-Semidine and other benzidine-type products

This work was the first to describe this type of reaction in substrates containing pyridinium (B92312) rings, expanding the scope of the classical benzidine rearrangement. psu.edu It is noteworthy that for some diarylhydrazines, particularly those with electron-withdrawing groups, a disproportionation reaction can become the dominant pathway over rearrangement. researchgate.net

Nucleophilic Additions and Substitutions

The pyridine ring within the Pyridine, 2-diazenyl- framework is susceptible to attack by nucleophiles. rsc.org These reactions can be categorized as either nucleophilic aromatic substitutions or nucleophilic additions.

Nucleophilic Aromatic Substitution (SNAr):

This reaction is common for halopyridines, where a halogen atom is displaced by a nucleophile. youtube.com In the synthesis of functionalized azopyridines, 4-chloropyridine (B1293800) derivatives have been shown to react with various nucleophiles, including thiols, to yield substituted products. beilstein-journals.orgnih.gov These reactions often require heat, as the initial nucleophilic attack transiently disrupts the aromaticity of the pyridine ring, making the process more energetically demanding than, for example, nucleophilic attack on an acyl chloride. youtube.com The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer-type complex) followed by the elimination of the leaving group (e.g., chloride) to restore aromaticity. youtube.com

Nucleophilic Addition:

Hard nucleophiles, such as organometallic reagents or amide ions, can directly add to the pyridine ring, typically at the C2 position. quimicaorganica.org This creates a non-aromatic anionic intermediate. quimicaorganica.org If the reaction is followed by an oxidative workup, it results in a net substitution product. quimicaorganica.org Studies on the highly reactive intermediate 2,3-pyridyne have shown that nucleophilic attack by amines occurs exclusively at the 2-position to generate 2-aminopyridines. nih.gov

The nucleophilicity of the pyridine nitrogen itself can be controlled. In specifically designed Ni(II)-porphyrin complexes, the pyridine nitrogen of the azopyridine ligand coordinates to the metal center when the molecule is in its cis form. beilstein-journals.org This coordination reduces the basicity and nucleophilic character of the nitrogen's lone pair. beilstein-journals.org Photoisomerization to the trans form breaks this coordination, restoring the nitrogen's nucleophilicity and turning on its catalytic activity in reactions like the Henry (nitroaldol) reaction. beilstein-journals.org

Table 2: Summary of Nucleophilic Reactions on the Azopyridine Moiety

| Reaction Type | Substrate Type | Nucleophile | Key Feature | Reference |

|---|---|---|---|---|

| SNAr | Halogenated azopyridines (e.g., 4-chloro-azopyridine) | Thiols, Amines | Displacement of halide to form a C-S or C-N bond. Often requires heat. | beilstein-journals.orgnih.govyoutube.com |

| Addition | Unsubstituted pyridine ring | Hard nucleophiles (e.g., organolithiums, amides) | Attack at the C2 position to form an anionic intermediate. | quimicaorganica.org |

| Addition | 2,3-Pyridyne (intermediate) | Amines | Exclusive attack at the C2 position. | nih.gov |

| Switched Nucleophilicity | Azopyridine-metal complex | Pyridine N lone pair acts as the nucleophile/base. | Coordination to a metal in the cis state deactivates the pyridine N; decoordination in the trans state restores its nucleophilicity. | beilstein-journals.org |

Advanced Research Applications and Foundational Contributions

Contributions to Functional Materials Science Research

"Pyridine, 2-diazenyl-", often referred to as azopyridine, serves as a versatile building block in materials science. mdpi.com Its structure, which incorporates a nitrogen atom in the pyridine (B92270) ring, imparts distinct electronic and coordination properties compared to its well-studied azobenzene (B91143) counterpart. mdpi.com This nitrogen atom can act as an electron-withdrawing group and a hydrogen/halogen bond acceptor, making azopyridine derivatives valuable in the construction of supramolecular assemblies. mdpi.com

Development and Study of Photoresponsive Materials

The "Pyridine, 2-diazenyl-" core is integral to the development of photoresponsive materials, which can change their properties upon exposure to light. This photoresponsiveness stems from the reversible trans-cis isomerization of the azo group when irradiated with light of a specific wavelength. mdpi.comresearchgate.net This isomerization can induce significant changes in the material's shape, color, and molecular organization.

Researchers have synthesized various "Pyridine, 2-diazenyl-" derivatives and incorporated them into different material systems to harness this photo-switching capability. For instance, co-crystals formed from (E)-4-((4-(propyloxy)phenyl)diazenyl)pyridine and tetrafluoroterephthalic acid have demonstrated photoinduced rotation under UV light, a phenomenon attributed to the trans-to-cis isomerization of the azopyridine molecules. mdpi.com

Furthermore, halogen-bonded complexes of (E)-4-((4-alkoxyphenyl)diazenyl)pyridine derivatives with 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) exhibit excellent photoresponsive behavior upon UV illumination. figshare.com These findings introduce new classes of supramolecular photoresponsive materials self-assembled through halogen bonding, broadening their potential applications. figshare.com Polymers functionalized with azopyridine side groups also show promising photochromic properties, with the ability to undergo trans-to-cis isomerization upon UV irradiation and revert to the original state in the dark. researchgate.net This has been demonstrated in a new azo polymer synthesized via the Mitsunobu reaction of 4-(4-hydroxyphenylazo)pyridine with poly(2-hydroxyethyl methacrylate-co-methyl methacrylate), which showed a photostationary state with 50% cis-isomers after 6 minutes of UV exposure. researchgate.net

Table 1: Examples of Photoresponsive Materials Based on Pyridine, 2-diazenyl- Derivatives

| Derivative | Interacting Molecule | Observed Photoresponsive Behavior | Reference |

| (E)-4-((4-(propyloxy)phenyl)diazenyl)pyridine | Tetrafluoroterephthalic acid | Photoinduced rotation under UV light | mdpi.com |

| (E)-4-((4-alkoxyphenyl)diazenyl)pyridine (alkoxy = C8, C9, C10) | 1,3,5-Trifluoro-2,4,6-triiodobenzene | Excellent photoresponsive behavior upon UV illumination | figshare.com |

| 4-(4-hydroxyphenylazo)pyridine | Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) | Reversible trans-to-cis isomerization, potential for surface relief gratings | researchgate.net |

Investigation of Nonlinear Optical (NLO) Properties for Optical Limiting Applications

Materials with strong nonlinear optical (NLO) properties are crucial for applications in optical computing, all-optical switching, and optical limiting. researchgate.net Optical limiters are devices that protect sensitive optical components and human eyes from high-intensity laser beams. researchgate.net "Pyridine, 2-diazenyl-" and its derivatives have emerged as promising candidates for such applications due to their significant third-order NLO properties. researchgate.netresearchgate.netresearchgate.net

The NLO response in these molecules is often linked to intramolecular charge transfer (ICT). researchgate.net The Z-scan technique is a common method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of these materials. researchgate.netbohrium.com Studies on various azo-β-diketones and other heterocyclic azo dyes have revealed high nonlinear refractive indexes and optical limiting behavior. researchgate.netresearchgate.net For example, two azo-β-diketone dyes showed high nonlinear refractive indexes in the order of 10⁻⁸ cm²/W and exhibited optical limiting properties with low limiting thresholds. researchgate.net The origin of this nonlinearity was identified as thermal. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by providing insights into the structure-property relationships that govern the NLO response. researchgate.netbohrium.comscirp.org These computational methods help in designing new molecules with enhanced NLO properties. For instance, DFT calculations have been used to study the effect of different substituents on the NLO activity of pyridine benzimidazole (B57391) derivatives, finding that a methyl group can increase the NLO activity. cumhuriyet.edu.tr

A study on 2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole demonstrated its potential as an optical limiter, exhibiting significant nonlinear absorption. worldscientific.com This highlights the potential of substituting azobenzene with azoimidazole for improved NLO responses. worldscientific.com

Integration into Advanced Organic and Hybrid Material Systems